molecular formula C22H24N2O5 B2559977 N-(2,5-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide CAS No. 888463-91-0

N-(2,5-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide

Cat. No.: B2559977
CAS No.: 888463-91-0
M. Wt: 396.443
InChI Key: DNABZXLHEREMMX-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide: is a synthetic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran core, substituted with a pivalamido group and a dimethoxyphenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the benzofuran core, followed by the introduction of the pivalamido and dimethoxyphenyl groups through a series of chemical reactions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by different groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction could result in the formation of reduced amide or phenyl groups.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Comparison with Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A compound with similar structural features but different functional groups.

    4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Another compound with a dimethoxyphenyl group but different core structure.

Uniqueness: N-(2,5-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide is unique due to its specific combination of functional groups and the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-22(2,3)21(26)24-18-14-8-6-7-9-16(14)29-19(18)20(25)23-15-12-13(27-4)10-11-17(15)28-5/h6-12H,1-5H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNABZXLHEREMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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